molecular formula C21H17NO5 B14866699 N-(3-acetylphenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide

N-(3-acetylphenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B14866699
M. Wt: 363.4 g/mol
InChI Key: HKDZRDYHNFKPCN-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylphenyl group, a benzyloxy group, and a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3-acetylphenylamine with 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often require the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, allowing for better control over reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-acetylphenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-3-benzyloxy-benzamide
  • N-(3-acetylphenyl)-4-(decyloxy)benzamide

Uniqueness

N-(3-acetylphenyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C21H17NO5

Molecular Weight

363.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide

InChI

InChI=1S/C21H17NO5/c1-14(23)16-8-5-9-17(10-16)22-21(25)19-11-18(24)20(13-27-19)26-12-15-6-3-2-4-7-15/h2-11,13H,12H2,1H3,(H,22,25)

InChI Key

HKDZRDYHNFKPCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3

Origin of Product

United States

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